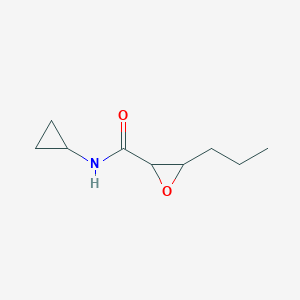
N-Cyclopropyl-3-propyloxirane-2-carboxamide
Cat. No. B3344864
Key on ui cas rn:
950483-64-4
M. Wt: 169.22 g/mol
InChI Key: ARDZPNHBMYHPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08383858B2
Procedure details


A flask equipped with an overhead stirrer, thermometer and addition funnel was placed under a nitrogen atmosphere then charged with tert-butyl hydrogen peroxide (TBHP; 95 mL, 5.5 M, 522 mmol) and tetrahydrofuran (THF; 200 mL). The reaction was cooled to −20±5° C. and n-butyl lithium (n-BuLi; 235 mL, 2.5 M, 587 mmol) was charged to the addition funnel and slowly added, keeping the reaction temperature below −5±5° C. Upon completion of addition the reaction was warmed to 0±5° C. and the amide of Example 4 (19.80 g, 130 mmol) in THF (20 mL) was added maintaining the temperature at 0±5° C. after which the temperature was increased to 25±5° C. and the reaction stirred for 12 hours. After this time IPAc (200 mL) and saturated aqueous sodium hydrosulfite (200 mL) were added and the reaction stirred for 60 min. The layers were separated and the aqueous layer extracted with IPAc (twice, 75 mL each). The combined organic phases were dried over sodium sulfate (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound (21.87 g, 99%).






Name
Yield
99%
Identifiers


|
REACTION_CXSMILES
|
C([O:5]O)(C)(C)C.C([Li])CCC.[CH:12]1([NH:15][C:16](=[O:22])/[CH:17]=[CH:18]/[CH2:19][CH2:20][CH3:21])[CH2:14][CH2:13]1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1>[CH:12]1([NH:15][C:16]([CH:17]2[CH:18]([CH2:19][CH2:20][CH3:21])[O:5]2)=[O:22])[CH2:14][CH2:13]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
95 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
235 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-20 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred for 12 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flask equipped with an overhead stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer and addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction temperature below −5±5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was warmed to 0±5° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at 0±5° C. after which the temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was increased to 25±5° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 60 min
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with IPAc (twice, 75 mL each)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)NC(=O)C1OC1CCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.87 g | |
| YIELD: PERCENTYIELD | 99% | |
| YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
